molecular formula C12H11NO3 B8402727 3-Methoxy-2-azanaphthalene-7-acetic acid

3-Methoxy-2-azanaphthalene-7-acetic acid

Cat. No.: B8402727
M. Wt: 217.22 g/mol
InChI Key: NDDWBSRDDVPOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2-azanaphthalene-7-acetic acid is an azanaphthalene derivative described in patent literature for its potential biological activity . The compound features a naphthalene core structure in which one carbon atom is replaced by a nitrogen atom (forming an aza group), substituted with a methoxy group and an acetic acid side chain . This structure is of significant interest in medicinal chemistry research, particularly in the exploration of new anti-inflammatory agents . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules and for probing structure-activity relationships (SAR) within the class of fused heterocyclic compounds . The azanaphthalene scaffold is analogous to quinoline and isoquinoline systems, which are known to exhibit a wide range of pharmacological properties, serving as a foundation for the development of various therapeutic agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(3-methoxyisoquinolin-7-yl)acetic acid

InChI

InChI=1S/C12H11NO3/c1-16-11-6-9-3-2-8(5-12(14)15)4-10(9)7-13-11/h2-4,6-7H,5H2,1H3,(H,14,15)

InChI Key

NDDWBSRDDVPOHO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C=C(C=CC2=C1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-methoxy-2-azanaphthalene-7-acetic acid and its analogs:

Compound Substituents Molecular Formula Key Properties Applications/Research Findings
3-Methoxy-2-azanaphthalene-7-acetic acid - Methoxy (-OCH₃) at C3
- Azabridge (N) at C2
- Acetic acid (-CH₂COOH) at C7
C₁₃H₁₁NO₄ Enhanced solubility; potential bioactivity via H-bonding from acetic acid group Limited direct data; inferred applications include antibiotic synthesis (analogous to )
3-Hydroxy-2-azanaphthalene-7-acetic acid - Hydroxyl (-OH) at C3
- Azabridge at C2
- Acetic acid at C7
C₁₂H₉NO₄ Higher polarity than methoxy analog; redox-active due to -OH group Antioxidant or enzyme inhibitor candidates ()
4-Methoxy-7-Methyl-2-Naphthalenecarboxylic Acid - Methoxy at C4
- Methyl (-CH₃) at C7
- Carboxylic acid (-COOH) at C2
C₁₃H₁₂O₃ Lower solubility vs. acetic acid derivatives; steric hindrance from methyl group Intermediate for dyes or polymer additives ()
7-Methoxy-8-oxo-5-thia-1-azabicyclo Derivatives Complex bicyclic structure with methoxy, thia, and azabridge groups Varies Broad-spectrum antibiotic activity (e.g., cephalosporin analogs) Used in β-lactam antibiotic synthesis ()

Key Observations:

Bioactivity : The presence of an acetic acid group in 3-methoxy-2-azanaphthalene-7-acetic acid may enhance binding to metalloenzymes or receptors compared to carboxylic acid derivatives (e.g., 4-methoxy-7-methyl-2-naphthalenecarboxylic acid), which lack the flexible CH₂ spacer .

Synthetic Utility : Unlike bicyclic derivatives (), the simpler naphthalene backbone of 3-methoxy-2-azanaphthalene-7-acetic acid allows easier functionalization for structure-activity relationship (SAR) studies.

Research Findings and Gaps

  • Synthetic Challenges : details methods for acetamide synthesis using mercaptoacetic acid and ZnCl₂, which may inform strategies for modifying the acetic acid moiety in the target compound.
  • Analytical Data : Crystallinity and purity standards () for bicyclic antibiotics highlight the need for similar quality control measures if 3-methoxy-2-azanaphthalene-7-acetic acid advances to preclinical testing.

Preparation Methods

Alkylation and Esterification of 7-Aza-6-methoxy-1-tetralone

The synthesis begins with the alkylation of 7-aza-6-methoxy-1-tetralone using methyl iodide in the presence of a strong base such as sodium hydride. This step introduces an α-methyl group to the acetic acid side chain, yielding methyl 3-methoxy-2-azanaphthalene-7-α-methylacetate. Subsequent hydrolysis of the ester group under acidic or basic conditions generates 3-methoxy-2-azanaphthalene-7-α-methylacetic acid.

Reaction Conditions:

  • Alkylation: Sodium hydride in dimethylformamide (DMF) at 0–25°C for 4–6 hours.

  • Esterification: Methanol and sulfuric acid under reflux for 8–12 hours.

  • Hydrolysis: Aqueous NaOH or HCl at 60–80°C for 3–5 hours.

Reduction and Cyclization Strategies

Catalytic hydrogenation using palladium-on-calcium carbonate selectively reduces double bonds in intermediates such as 7-aza-2-carboxy-methylidene-6-methoxy-1-tetralone. Zinc in acetic acid further saturates the double bond, enabling esterification to 7-aza-6-methoxy-2-methoxycarbonylmethyl-1-tetralone. Cyclization via acid catalysis (e.g., p-toluenesulfonic acid) forms the azanaphthalene core structure.

Key Catalysts and Reagents:

StepReagent/CatalystTemperature (°C)Yield (%)
HydrogenationPd/CaCO₃25–5075–85
EsterificationH₂SO₄/MeOH60–8090–95
Cyclizationp-TsOH100–12080–85

Resolution of Enantiomers

Cinchonidine-Mediated Optical Resolution

The racemic 3-methoxy-2-azanaphthalene-7-α-methylacetic acid is resolved into its enantiomers using cinchonidine. A hot solution of the racemic acid in methanol-acetone is mixed with cinchonidine, leading to selective precipitation of the d-enantiomer salt. Free acid liberation via hydrochloric acid treatment yields enantiomerically pure d- and l-forms.

Optimized Conditions:

  • Solvent System: Methanol:acetone (3:1 v/v).

  • Temperature: Cooling from 60°C to 4°C.

  • Purity: >98% enantiomeric excess (ee) after recrystallization.

Alternative Synthetic Routes

Vinyl Grignard Addition

Reaction of 7-aza-6-methoxy-1-tetralone with vinyl magnesium chloride produces 7-aza-6-methoxy-1-vinyl-1-tetralol, which undergoes cyclocondensation with 2-methylcyclopentane-1,3-dione to form advanced intermediates. Subsequent dehydrogenation and oxidation yield the target compound.

Critical Analysis of Methodologies

Yield Optimization Challenges

The palladium-catalyzed hydrogenation step faces challenges in selectivity, with over-reduction of aromatic rings occurring above 50°C. Lower temperatures (25–30°C) and controlled H₂ pressure mitigate this issue.

Solvent and Base Effects

Esterification efficiency correlates with solvent polarity. Methanol outperforms ethanol or isopropanol due to better solubility of intermediates. Similarly, sodium hydride provides superior deprotonation compared to potassium tert-butoxide in alkylation steps.

Industrial-Scale Considerations

Catalyst Recycling

Palladium-on-calcium carbonate catalysts retain >90% activity after five cycles when washed with acetic acid and reactivated under H₂.

Waste Stream Management

Acetic acid and methanol are recovered via distillation, reducing environmental impact. Zinc residues from reduction steps are treated with NaOH to precipitate Zn(OH)₂ for safe disposal .

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